1,5-Dimethylanthracene

Vue d'ensemble

Description

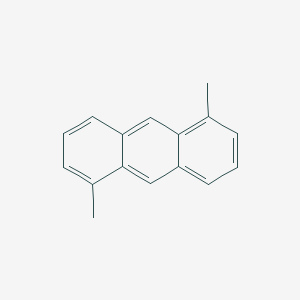

1,5-Dimethylanthracene is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of anthracene, which consists of three linearly fused benzene rings. The compound is characterized by the presence of two methyl groups attached to the first and fifth positions of the anthracene ring system. This structural modification imparts unique photophysical properties to the compound, making it of interest in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Dimethylanthracene can be synthesized through several methods, including Friedel–Crafts alkylation and cyclodehydration reactions. Another approach is the metal-catalyzed reaction with alkynes, which has been reported to yield high purity anthracene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel–Crafts alkylation reactions. These reactions are carried out under controlled conditions using catalysts such as aluminum chloride or boron trifluoride. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Dimethylanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Diels–Alder reaction with molecular singlet oxygen, which forms the respective endoperoxide .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are often carried out in anhydrous solvents.

Major Products Formed

Oxidation: The major products include anthraquinones and other oxygenated derivatives.

Reduction: The primary products are reduced anthracene derivatives.

Substitution: Halogenated anthracene derivatives are commonly formed.

Applications De Recherche Scientifique

1,5-Dimethylanthracene has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and materials science. Some notable applications include:

Organic Light Emitting Diodes (OLEDs): The compound is used as a blue-emitting material in OLEDs due to its high fluorescence quantum yield.

Fluorescent Probes: It is employed as a fluorescent probe in biochemical assays and imaging techniques.

Photon Upconversion: The compound is utilized in triplet–triplet annihilation photon upconversion systems, which are used to convert low-energy photons into higher-energy photons.

Organic Scintillators: It is used in organic scintillators for radiation detection and measurement.

Mécanisme D'action

The mechanism of action of 1,5-dimethylanthracene involves its interaction with light and reactive oxygen species. The compound can absorb light and undergo electronic excitation, leading to fluorescence emission. In the presence of molecular singlet oxygen, it can participate in the Diels–Alder reaction to form endoperoxides. These reactions are facilitated by the extended conjugated π-system of the anthracene ring, which allows for efficient energy transfer and electron delocalization .

Comparaison Avec Des Composés Similaires

1,5-Dimethylanthracene can be compared with other anthracene derivatives, such as 9,10-dimethylanthracene and 2,3-dimethylanthracene. While all these compounds share the anthracene core structure, the position and number of methyl groups significantly influence their photophysical properties and reactivity.

9,10-Dimethylanthracene: This compound has a higher fluorescence quantum yield compared to this compound, making it more suitable for applications requiring high emission yields.

2,3-Dimethylanthracene: This derivative exhibits different reactivity patterns due to the position of the methyl groups, affecting its suitability for specific chemical reactions.

Activité Biologique

1,5-Dimethylanthracene (1,5-DMA) is a polycyclic aromatic hydrocarbon (PAH) that has gained attention due to its biological activities, particularly in the context of cancer research and environmental toxicity. This article explores the compound's biological activity, summarizing key findings from various studies, including case studies and experimental data.

Chemical Structure and Properties

This compound has the molecular formula and consists of three fused benzene rings with two methyl groups attached at the 1 and 5 positions. Its structure contributes to its stability and lipophilicity, which influence its interactions with biological systems.

Anticancer Activity

Recent studies have demonstrated that certain derivatives of dimethylanthracene exhibit significant anticancer properties. For instance, research on anthraquinone derivatives has shown that compounds related to 1,5-DMA can inhibit tumor cell proliferation effectively. One study highlighted the synthesis of a derivative, 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione, which exhibited potent antitumor activity by inducing apoptosis in HCT116 cancer cells and causing cell cycle arrest at the G0/G1 phase through an increase in reactive oxygen species (ROS) levels .

Case Study: Apoptosis Induction

In a specific case study involving HCT116 colorectal cancer cells, treatment with the aforementioned anthraquinone derivative led to:

- Cell Viability : A significant reduction in cell viability was observed (IC50 values were reported).

- Mechanism of Action : The mechanism involved elevated ROS levels leading to apoptosis via caspase activation pathways.

Neuraminidase Inhibition

Another aspect of 1,5-DMA's biological activity is its potential as a neuraminidase inhibitor. Inhibitory effects were noted against influenza virus neuraminidase, with several synthesized compounds showing over 50% inhibition rates. This suggests that derivatives of dimethylanthracene may have therapeutic applications in antiviral treatments .

Toxicological Studies

The environmental and toxicological aspects of 1,5-DMA have also been studied. As a PAH, it is recognized for its potential carcinogenicity. Research indicates that exposure to PAHs can lead to oxidative stress and DNA damage in various organisms. For example:

- Aquatic Toxicity : Studies have shown that PAHs like 1,5-DMA can be toxic to aquatic life forms, impacting growth and reproduction .

- Carcinogenic Potential : Long-term exposure to PAHs is associated with increased cancer risk due to their ability to form DNA adducts .

Summary of Biological Activities

Propriétés

IUPAC Name |

1,5-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-5-3-7-13-10-16-12(2)6-4-8-14(16)9-15(11)13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXGHBYRZRBUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C3C=CC=C(C3=CC2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448816 | |

| Record name | 1,5-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15815-48-2 | |

| Record name | 1,5-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.